molecular formula C11H13NO2 B13480679 3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine

3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine

Cat. No.: B13480679
M. Wt: 191.23 g/mol
InChI Key: APGGCYIPVZEROY-UHFFFAOYSA-N
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Description

3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine is a complex organic compound known for its unique structure and significant pharmacological properties

Preparation Methods

The synthesis of 3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis of its analog, 3,4,4a,10b-tetrahydro-4-propyl-2H,5H-1benzopyrano[4,3-b]-1,4-oxazin-9-ol, involves the use of gamma-butyrolactone and other reagents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine involves its interaction with dopamine receptors. It acts as an agonist, binding to these receptors and mimicking the action of dopamine. This interaction can modulate neurotransmitter release and neuronal activity, which is particularly relevant in the context of neurological disorders .

Comparison with Similar Compounds

3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine can be compared with other dopamine receptor agonists, such as:

  • 7-OH-DPAT
  • PF-219,061
  • PF-592,379

These compounds share similar pharmacological properties but differ in their chemical structure and selectivity for dopamine receptor subtypes. The uniqueness of this compound lies in its specific structural features that confer distinct binding affinities and functional activities .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazine

InChI

InChI=1S/C11H13NO2/c1-2-4-10-8(3-1)11-9(7-14-10)12-5-6-13-11/h1-4,9,11-12H,5-7H2

InChI Key

APGGCYIPVZEROY-UHFFFAOYSA-N

Canonical SMILES

C1COC2C(N1)COC3=CC=CC=C23

Origin of Product

United States

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